molecular formula C18H24ClN3O3S B2717848 1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide CAS No. 1049370-85-5

1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide

Cat. No. B2717848
CAS RN: 1049370-85-5
M. Wt: 397.92
InChI Key: MJGONWPCUWOTPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For example, a paper discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially be a part of the synthesis process for this compound.

Scientific Research Applications

Sulfenylation Reactions

Sulfenylation of pyrroles and indoles using specific sulfenylating agents demonstrates the utility of certain functional groups in facilitating electrophilic substitution reactions. This process is significant for synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles, providing a pathway for the development of compounds with potential applications in medicinal chemistry and materials science (Gilow et al., 1991).

Elimination Reactions

The kinetics of elimination reactions of 1,2-diphenyl ethyl substrates reveal insights into the mechanistic pathways involved in the presence of strong bases. Understanding these reactions helps in the design of new synthetic routes for producing complex organic molecules (Kumar & Balachandran, 2008).

Synthesis of 1-Methylsulfonyl-indoles

A one-step synthesis method for 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamide demonstrates a novel approach to accessing indole derivatives. Such compounds are crucial in drug development due to their biological activity (Sakamoto et al., 1988).

Molecular Structure Analysis

The analysis of N-(2,3-Dichlorophenyl)methanesulfonamide's structure provides insights into the conformation and packing of molecules, which is essential for understanding the physical properties and reactivity of similar compounds (Gowda et al., 2007).

Asymmetric Allylic Alkylations

The preparation of enantiomerically pure ligands and their application in Pd-catalyzed asymmetric allylic alkylations exemplifies the role of these compounds in achieving high enantioselectivity in synthetic chemistry. This process is crucial for producing chiral molecules, which are important in pharmaceuticals (Uenishi & Hamada, 2001).

Methylthio- and Methylsulfonyl-polychlorobiphenyls Synthesis

The synthesis and characterization of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution offer pathways to modify polychlorinated biphenyls (PCBs), which is significant for environmental chemistry and detoxification studies (Bergman & Wachtmeister, 1978).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3S/c1-21-8-4-7-17(21)18(22-9-11-25-12-10-22)13-20-26(23,24)14-15-5-2-3-6-16(15)19/h2-8,18,20H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGONWPCUWOTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide

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